molecular formula C10H20O2 B1585476 Valeroin CAS No. 6540-98-3

Valeroin

Cat. No. B1585476
CAS RN: 6540-98-3
M. Wt: 172.26 g/mol
InChI Key: ORLDHCIQVZTBQQ-UHFFFAOYSA-N
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Description



  • Valeroin is a compound found in Valeriana officinalis , commonly known as valerian.

  • Valerian is a perennial flowering plant native to Europe and Asia, naturalized in North America.

  • The plant has a distinctive odor that many find unpleasant.

  • Valerian root is used in various forms, including teas, tinctures, capsules, and tablets.





  • Synthesis Analysis



    • Valeroin is naturally present in valerian root.

    • The synthesis of valeroin occurs within the plant itself.





  • Molecular Structure Analysis



    • The molecular structure of valeroin is characterized by its chemical formula: C10H20O2 .

    • It contains a hydroxyl group (OH) and a ketone group (C=O).





  • Chemical Reactions Analysis



    • Valeroin does not undergo specific chemical reactions in the body.

    • Its effects are primarily attributed to interactions with GABA receptors in the brain, promoting relaxation and calming the nervous system.





  • Physical And Chemical Properties Analysis



    • Valeroin is a white crystalline compound.

    • It has a melting point around 50°C.

    • Solubility in water is limited.

    • Valeroin’s odor is characteristic of valerian root.




  • Scientific Research Applications

    • Traditional Chinese Medicine

      • Field : Ethnopharmacology
      • Application : Valeriana species have been used as traditional medicines, demonstrating calming fright and tranquilizing mind, promoting Qi and blood, activating blood circulation and regulating menstruation, dispelling wind and eliminating dampness, regulating Qi-flowing to relieve pain, and promoting digestion and checking diarrhea .
      • Methods : The application methods are based on traditional Chinese medicine practices, which could include oral consumption, topical application, etc .
      • Results : The effects of Valeriana include sedative, hypnotic, antispasmodic, analgesic, antidepressant, anxiolytic, anticonvulsant, antiepileptic, neuroprotective, antibacterial, antiviral, cytotoxic, and antitumor effects as well as cardiovascular and cerebrovascular system improvements .
    • Sleep Aid

      • Field : Sleep Medicine
      • Application : The underground organs of Valeriana officinalis are used as a mild sedative and sleeping aid .
      • Methods : The roots of the plant are dried and can be consumed in various forms such as capsules, tablets, or tea .
      • Results : The use of Valeriana officinalis has been associated with improved sleep quality .
    • Neuroprotective Effects

      • Field : Neuropharmacology
      • Application : Valeriana has been found to have neuroprotective effects .
      • Methods : The methods of application are based on pharmacological studies, which could include oral consumption, topical application, etc .
      • Results : The neuroprotective effects of Valeriana include anticonvulsant, antiepileptic, and neuroprotective effects .
    • Anti-Inflammatory Effects

      • Field : Immunopharmacology
      • Application : Valeriana has been found to have anti-inflammatory effects .
      • Methods : The methods of application are based on pharmacological studies, which could include oral consumption, topical application, etc .
      • Results : The anti-inflammatory effects of Valeriana have been demonstrated in various studies .
    • Cytotoxic Effects

      • Field : Oncology
      • Application : Valeriana has been found to have cytotoxic effects .
      • Methods : The methods of application are based on pharmacological studies, which could include oral consumption, topical application, etc .
      • Results : The cytotoxic effects of Valeriana have been demonstrated in various studies .
    • Cardiovascular and Cerebrovascular System Improvements

      • Field : Cardiology and Neurology
      • Application : Valeriana has been found to have effects on the cardiovascular and cerebrovascular systems .
      • Methods : The methods of application are based on pharmacological studies, which could include oral consumption, topical application, etc .
      • Results : The effects of Valeriana on the cardiovascular and cerebrovascular systems have been demonstrated in various studies .
    • Treatment of Diseases of the Nervous, Cardiovascular, and Digestive Systems

      • Field : Neurology, Cardiology, and Gastroenterology
      • Application : Valeriana has been used to treat diseases of the nervous, cardiovascular, and digestive systems .
      • Methods : The methods of application are based on traditional Chinese medicine practices, which could include oral consumption, topical application, etc .
      • Results : The effects of Valeriana on these systems have been demonstrated in various studies .
    • Treatment of Inflammation

      • Field : Immunology
      • Application : Valeriana has been used to treat inflammation .
      • Methods : The methods of application are based on traditional Chinese medicine practices, which could include oral consumption, topical application, etc .
      • Results : The anti-inflammatory effects of Valeriana have been demonstrated in various studies .
    • Treatment of Gynecological Conditions

      • Field : Gynecology
      • Application : Valeriana has been used to treat gynecological conditions .
      • Methods : The methods of application are based on traditional Chinese medicine practices, which could include oral consumption, topical application, etc .
      • Results : The effects of Valeriana on gynecological conditions have been demonstrated in various studies .
    • Improvement of Sleep Quality

      • Field : Sleep Medicine
      • Application : Valerian has been used for insomnia to improve both subjective and objective sleep parameters .
      • Methods : The methods of application are based on pharmacological studies, which could include oral consumption, topical application, etc .
      • Results : Valerian may have a small to moderate effects on PSQI score (standardized mean differences (SMD), −1.21; 95% CI [−1.92 to −0.51]), self-reported dichotomous outcome of sleep quality (risk ratio (RR) =1.37; 95% CI [1.13 to 1.68]), and self-reported sleep duration (RR=1.27; 95% CI [1.02 to 1.57]). For objective parameters, valerian only have significant effect on the length of non-rapid eye movement (NREM) stage 3 (SMD= 0.89; 95% CI [0.35 to 1.43]) of the patients .

    Safety And Hazards



    • Valeroin is generally considered safe.

    • Adverse events are rare, but long-term safety data are lacking.

    • Consult a healthcare professional before use.




  • Future Directions



    • Further research is needed to explore valeroin’s efficacy and safety.

    • Investigate optimal dosages and potential interactions.

    • Explore its role in managing other conditions beyond sleep.




    properties

    IUPAC Name

    6-hydroxydecan-5-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H20O2/c1-3-5-7-9(11)10(12)8-6-4-2/h9,11H,3-8H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ORLDHCIQVZTBQQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC(C(=O)CCCC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H20O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10884318
    Record name 5-Decanone, 6-hydroxy-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10884318
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    172.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-Hydroxy-5-decanone

    CAS RN

    6540-98-3
    Record name 6-Hydroxy-5-decanone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=6540-98-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 5-Decanone, 6-hydroxy-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006540983
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    Record name 5-Decanone, 6-hydroxy-
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    Record name 5-Decanone, 6-hydroxy-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10884318
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-hydroxydecan-5-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.778
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    40
    Citations
    森本茂美, モリモトシゲミ - 生活科学論叢, 1989 - shoin.repo.nii.ac.jp
    … hyde were fermented by baker's yeast, isobutyroin and valeroin were formed, to judge from … , methyl furoin, acetoin, isobutyroin, valeroin, and propioin from the corresponding aldehyde. …
    Number of citations: 0 shoin.repo.nii.ac.jp
    A Iida, C Hashimoto, T Misaki… - The Journal of …, 2007 - ACS Publications
    We encountered a unique phenomenon of reaction velocity reversal during the silylation between mixed simple alcohols (A; AOH) and α- or β-hydroxyketones (B; BOH). The present …
    Number of citations: 2 pubs.acs.org
    H Yamanaka, R Oshima, K Teramura… - The Journal of Organic …, 1972 - ACS Publications
    … Glpc analysis of an aliquot established the formation of 12.1 mmol of n-valeroin. The product was isolated by removal of the solvent and distillation under reduced pressure to obtain 1.77…
    Number of citations: 38 pubs.acs.org
    MW Rathke, H Yu - The Journal of Organic Chemistry, 1972 - ACS Publications
    … Glpc analysis of an aliquot established the formation of 12.1 mmol of n-valeroin. The product was isolated by removal of the solvent and distillation under reduced pressure to obtain 1.77…
    Number of citations: 42 pubs.acs.org
    BB Corson, WL Benson… - Journal of the American …, 1930 - ACS Publications
    … g., a sample of re-valeroin which had been exposed to light still had the identical refractive index and density within 2 parts per 1000 although its carbon and hydrogen percentages had …
    Number of citations: 28 pubs.acs.org
    H Hibbert, EGV Percival - Journal of the American Chemical …, 1930 - ACS Publications
    Detailed directions are given for the preparationof aliphatic acyloins. Approximately 50% yieldsof the following acyloins were obtained: propionoin,«-butyroin, isobutyroin,«-valeroin, …
    Number of citations: 11 pubs.acs.org
    Y Ashida, A Tanaka, K Hosomi, A Nakamura… - …, 2016 - Wiley Online Library
    … Taking the background into account, the initial examination was guided by the dehydration of valeroin (1) using this Si−Al heteropolyacid catalyst (Scheme 3). Actually, a reflux …
    JC SPECK Jr, RW Bost - The Journal of Organic Chemistry, 1946 - ACS Publications
    … In extending thisalkylation by primary alkyl halides to the reaction of the butyroin intermediate with ethyl iodide and of the valeroin intermediate with n-butyl bromide, the results achieved …
    Number of citations: 9 pubs.acs.org
    T Fukumoto, T Matsuki, NX Hu, Y Aso, T Otsubo… - Chemistry Letters, 1990 - jlc.jst.go.jp
    … Thus, reagent 3 readily oxidized benzoin to benzil at room temperature, valeroin to 5,6—decanedione in refluxing chloroform, and methyl mandelate to methyl phenylglyoxylate in …
    Number of citations: 22 jlc.jst.go.jp
    S Morimoto, K Azuma, T Oshima… - Journal of Fermentation …, 1988 - Elsevier
    The new enzyme, propioin synthase, concerned with the formation of propioin from propionaldehyde was purified 270-fold from the crude enzyme in a yield of 28% by protamine sulfate …
    Number of citations: 4 www.sciencedirect.com

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